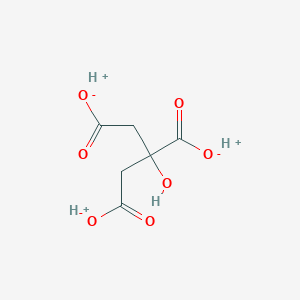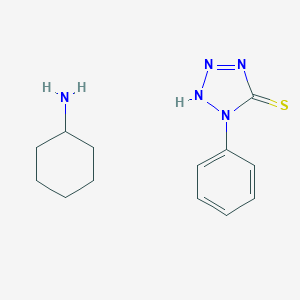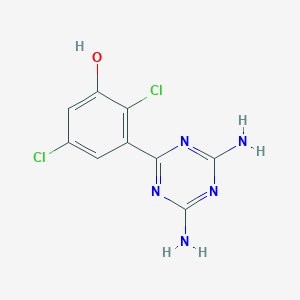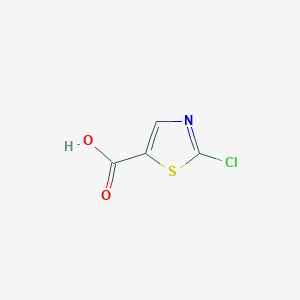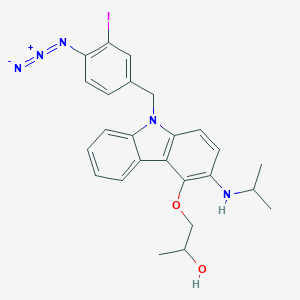
N-phenylpyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylpyridine-2-sulfonamide (PPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPS is a sulfonamide derivative of pyridine and has been synthesized by several methods.
Aplicaciones Científicas De Investigación
N-phenylpyridine-2-sulfonamide has been studied extensively for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-phenylpyridine-2-sulfonamide has also been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Mecanismo De Acción
N-phenylpyridine-2-sulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This, in turn, leads to a decrease in the pH of the body fluids, which can have several physiological effects.
Efectos Bioquímicos Y Fisiológicos
N-phenylpyridine-2-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-phenylpyridine-2-sulfonamide has also been found to have analgesic effects by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the perception of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenylpyridine-2-sulfonamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-phenylpyridine-2-sulfonamide has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the study of N-phenylpyridine-2-sulfonamide. One potential direction is the development of novel N-phenylpyridine-2-sulfonamide derivatives with improved properties, such as increased potency or reduced toxicity. Another potential direction is the investigation of the role of N-phenylpyridine-2-sulfonamide in the regulation of acid-base balance in the body and its potential use in the treatment of acid-base disorders.
Conclusion
In conclusion, N-phenylpyridine-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized by several methods, and its mechanism of action involves the inhibition of carbonic anhydrase. N-phenylpyridine-2-sulfonamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the study of N-phenylpyridine-2-sulfonamide, including the development of novel derivatives and the investigation of its role in acid-base regulation.
Métodos De Síntesis
N-phenylpyridine-2-sulfonamide can be synthesized by several methods, including the reaction of 2-chloropyridine with sodium sulfite and sodium hydroxide, the reaction of 2-amino pyridine with sulfuric acid and phenyl isocyanate, and the reaction of 2-pyridine sulfonyl chloride with aniline. The synthesis method used depends on the desired purity and yield of the product.
Propiedades
Número CAS |
103863-00-9 |
|---|---|
Nombre del producto |
N-phenylpyridine-2-sulfonamide |
Fórmula molecular |
C11H10N2O2S |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
N-phenylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,11-8-4-5-9-12-11)13-10-6-2-1-3-7-10/h1-9,13H |
Clave InChI |
SPKDKEYOMHVGPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=N2 |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=N2 |
Sinónimos |
2-Pyridinesulfonamide,N-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



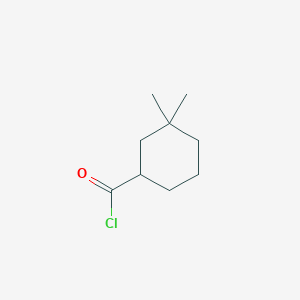
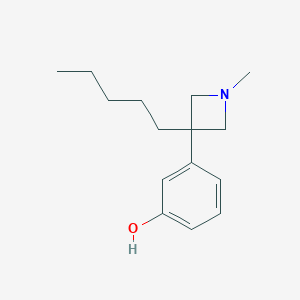
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
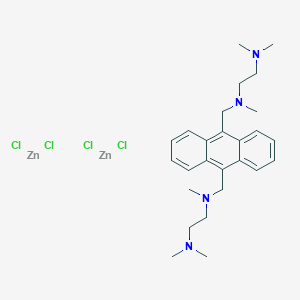
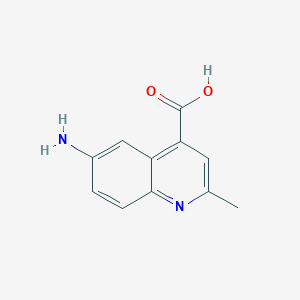
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
